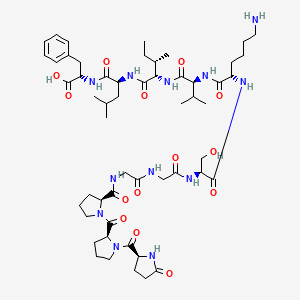
N-hydroxy-1-hydrazinecarboxamide
Descripción general
Descripción
“N-hydroxy-1-hydrazinecarboxamide” is a compound with the molecular formula CH5N3O2 . It is also known by other names such as “N-hydroxyhydrazinecarboxamide”, “1-amino-3-hydroxyurea”, and "hydroxyhydrazinecarboxamide" . The molecular weight of this compound is 91.07 g/mol .
Molecular Structure Analysis
The molecular structure of “N-hydroxy-1-hydrazinecarboxamide” includes a carbonyl group (C=O), two nitrogen atoms (N), and a hydroxyl group (OH) . The InChI string representation of the molecule isInChI=1S/CH5N3O2/c2-3-1(5)4-6/h6H,2H2,(H2,3,4,5) . Physical And Chemical Properties Analysis
“N-hydroxy-1-hydrazinecarboxamide” has a molecular weight of 91.07 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 91.038176411 g/mol . The topological polar surface area of the compound is 87.4 Ų .Aplicaciones Científicas De Investigación
Clinical Trials and Cancer Research
Hydrazine sulfate, a related compound, has been explored in the context of cancer treatment. Clinical trials involving hydrazine sulfate have investigated its efficacy in treating various types of cancer, including non-small-cell lung cancer and colorectal cancer. These studies aim to assess the potential of hydrazine sulfate as an adjunct therapy, examining its impact on survival rates, quality of life, and other cancer-related outcomes.
- A study on non-small-cell lung cancer patients explored the effects of hydrazine sulfate in combination with chemotherapy, assessing outcomes such as survival rates and quality of life (Kosty et al., 1994).
- Another research focused on advanced colorectal cancer patients, evaluating hydrazine sulfate's impact on survival and quality of life, highlighting the importance of considering therapeutic advances in comprehensive patient care (Loprinzi et al., 1994).
Sedation and Dental Procedures
Studies have also investigated the use of hydroxyzine, a compound similar in naming but distinct in application, in pediatric dental procedures. These studies assess the efficacy and safety of sedative combinations including hydroxyzine for managing patient anxiety and behavior during dental treatments.
- Research comparing chloral hydrate and hydroxyzine versus placebo for pediatric dental sedation found significant effects on behavior and physiological outcomes, indicating the sedative's effectiveness and safety (Luciane Ribeiro de Rezende Sucasas da Costa et al., 2007).
- Another study evaluated the effectiveness of hydroxyzine in conjunction with other sedatives for improving the sedation quality in pediatric dental patients, offering insights into optimizing sedation protocols for dental procedures (D. Ram et al., 1999).
Occupational and Environmental Health
Investigations into the metabolism of hydrazine and its effects on workers exposed to this compound have provided valuable information on occupational health risks and the importance of monitoring and managing chemical exposure in the workplace.
- A study on the metabolism of hydrazine among Japanese workers highlighted the influence of genetic factors on hydrazine's biological effects, emphasizing the need for personalized approaches in occupational health monitoring and intervention strategies (A. Koizumi et al., 1998).
Propiedades
IUPAC Name |
1-amino-3-hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O2/c2-3-1(5)4-6/h6H,2H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRHKPRBIKMGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(NN)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300392 | |
| Record name | N-hydroxy-1-hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-1-hydrazinecarboxamide | |
CAS RN |
21520-79-6 | |
| Record name | Hydrazinecarboxamide, N-hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-hydroxy-1-hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)